molecular formula C14H13N3O2 B2404438 N-(4-acetamidophenyl)pyridine-3-carboxamide CAS No. 130912-06-0

N-(4-acetamidophenyl)pyridine-3-carboxamide

Cat. No.: B2404438
CAS No.: 130912-06-0
M. Wt: 255.277
InChI Key: PBLLHHZLXPHQLR-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)pyridine-3-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which allows for diverse applications ranging from drug development to material synthesis.

Mechanism of Action

Target of Action

N-(4-acetamidophenyl)pyridine-3-carboxamide is primarily targeted against the bacterial wilt pathogen, Ralstonia solanacearum . This bacterium is responsible for causing bacterial wilt in tomatoes, a prevalent disease affecting hundreds of plant species worldwide .

Mode of Action

The compound interacts with its target through a series of molecular docking studies . The structure-activity relationship analysis shows that the positions and types of substituents on the aromatic rings of the compound strongly influence their biological activity . A specific analog of the compound, with a chloro group at the para position on ring C and hydroxyl group at the ortho position on ring A, was found to be exceptionally effective against R. solanacearum .

Biochemical Pathways

The compound affects the biochemical pathways of R. solanacearum, leading to a significant enhancement in disease resistance in tomato plants . The analogs of the compound were found to be highly potent due to their amide linkage .

Pharmacokinetics

The compound’s effectiveness against bacterial wilt pathogens, especially when used to treat seeds, suggests good bioavailability .

Result of Action

The compound promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)pyridine-3-carboxamide typically involves the reaction of 4-acetamidophenylamine with pyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-acetamidophenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)benzamide
  • N-(4-acetamidophenyl)pyridine-2-carboxamide
  • N-(4-acetamidophenyl)pyridine-4-carboxamide

Uniqueness

N-(4-acetamidophenyl)pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(18)16-12-4-6-13(7-5-12)17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLLHHZLXPHQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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